Asparenomycin A chemical structure and molecular weight
Asparenomycin A chemical structure and molecular weight
Asparenomycin A: Structural Elucidation, Biosynthetic Mechanisms, and β -Lactamase Inhibitory Profiling
Executive Summary
The rise of antimicrobial resistance (AMR), particularly through the expression of β -lactamase enzymes by Gram-negative pathogens, necessitates the development of robust β -lactamase inhibitors (BLIs)[1]. Asparenomycin A, a naturally occurring carbapenem antibiotic isolated from Streptomyces species (e.g., S. tokunonensis), represents a critical scaffold in this domain[2]. This technical guide provides an in-depth analysis of Asparenomycin A, detailing its exact chemical architecture, the radical S-adenosylmethionine (SAM) enzymology driving its biosynthesis, and the structural causality behind its potent β -lactamase inhibitory activity[3][4].
Chemical Identity and Structural Architecture
Asparenomycin A is distinguished from classical penicillins and cephalosporins by its carbapenem core—a β -lactam ring fused to a five-membered pyrroline ring—and its unique side-chain modifications[5].
The exact molecular weight of Asparenomycin A is 340.35 g/mol , corresponding to the molecular formula C14H16N2O6S [6][7].
The structural topology is defined by two critical functional groups:
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C3 Position: An[(E)-2-(acetylamino)ethenyl]sulfinyl group.
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C6 Position: An (E)-2-hydroxy-1-methylethylidene side chain[5][6].
The C6 side chain is the primary driver of the molecule's therapeutic utility. Unlike the simple side chains of early β -lactams, the bulky, sp2/sp3-hybridized architecture at C6 provides immense steric hindrance, which is the causal factor in its resistance to enzymatic hydrolysis[4][8].
Fig 1. Structural logic mapping of Asparenomycin A functional groups to biological activity.
Biosynthetic Pathway: The Radical SAM Enzyme TokK
The construction of the complex C6 side chain of Asparenomycin A is not spontaneous; it is meticulously catalyzed by TokK , a cobalamin (Vitamin B12)-dependent radical SAM enzyme[1][8].
TokK catalyzes three sequential methylations on the sp3-hybridized C6 carbon of a pantetheinylated carbapenem (PCPM) precursor[4][9]. The causality of this reaction relies on a highly synchronized "push-pull" radical relay mechanism [1]:
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Radical Generation: The enzyme's [4Fe-4S] cluster reductively cleaves S-adenosylmethionine (SAM) to generate a highly reactive 5'-deoxyadenosyl radical (5'-dA•)[10].
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Hydrogen Abstraction (Pull): The 5'-dA• radical abstracts a hydrogen atom from the C6 position of the substrate, creating a substrate radical intermediate[1].
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Methyl Transfer (Push): The substrate radical attacks the methylcobalamin (MeCbl) cofactor, transferring a methyl group to the carbapenem scaffold[1][9].
This cycle repeats three times, ultimately yielding the isopropyl/hydroxyisopropylidene moiety characteristic of Asparenomycin A[4][10].
Fig 2. TokK-mediated iterative methylation pathway in Asparenomycin A biosynthesis.
Mechanism of Action: β -Lactamase Inhibition
Asparenomycin A is a potent inhibitor of a broad spectrum of β -lactamases, including both penicillinase and cephalosporinase types (Classes A, C, and D)[11][12].
Mechanistic Causality: When a serine β -lactamase attacks the β -lactam ring of Asparenomycin A, the ring opens to form a covalent acyl-enzyme intermediate[1]. In standard susceptible antibiotics, a water molecule rapidly hydrolyzes this bond, freeing the enzyme. However, the bulky C6-(E)-2-hydroxy-1-methylethylidene group of Asparenomycin A physically blocks the hydrolytic water molecule from entering the active site[4][13]. This steric occlusion traps the enzyme in a dead-end acyl-enzyme complex, permanently inactivating it and allowing co-administered antibiotics (e.g., ampicillin) to destroy the bacterial cell wall[11][13].
Experimental Workflows (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems, where downstream success intrinsically verifies upstream execution.
Protocol A: Isolation and Validation of Asparenomycin A
This workflow isolates the compound from Streptomyces fermentation broth, utilizing orthogonal validation to ensure the exact mass (340.35 Da) is isolated[6][7].
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Fermentation: Culture Streptomyces tokunonensis in nutrient broth at 30°C for 120 hours. Centrifuge at 10,000 × g to separate mycelia from the metabolite-rich supernatant[2].
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Solvent Extraction: Adjust supernatant to pH 3.0 (protonating the carboxylic acid) and extract with ethyl acetate. Causality: The low pH neutralizes the molecule, driving it into the organic phase.
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Anion-Exchange Chromatography: Re-suspend in pH 7.0 buffer and load onto a DEAE-Sephadex column. Elute with a linear NaCl gradient (0.1 to 0.5 M). Validation: The C2-carboxylic acid (pKa ~3.5) ensures binding at neutral pH[5][6].
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Preparative HPLC: Inject active fractions onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile (0.1% Formic Acid).
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LC-MS Validation: Analyze the purified peak via High-Resolution Mass Spectrometry (HRMS). The system is validated only if the [M+H]+ peak exactly matches 341.35 m/z (derived from MW 340.35 g/mol )[6][7].
Protocol B: In Vitro Reconstitution of TokK Activity
Because TokK contains oxygen-sensitive [4Fe-4S] clusters, all steps must be performed in an anaerobic chamber (<1 ppm O 2 )[14][15].
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Apo-Enzyme Purification: Express recombinant TokK in E. coli and purify via Ni-NTA affinity chromatography[15].
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Cluster Reconstitution: Inside the anaerobic chamber, incubate 100 µM TokK with 400 µM FeCl 3 , 400 µM Na 2 S, and 5 mM DTT overnight on ice[10][14]. Causality: DTT reduces the iron and sulfur, allowing the[4Fe-4S] cluster to self-assemble, which is strictly required for SAM cleavage[10].
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Catalytic Assay: Mix 50 µM reconstituted TokK, 1 mM SAM, 1 mM Methylcobalamin, and 200 µM PCPM substrate in 50 mM HEPES buffer (pH 7.5).
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Quench and Analyze: After 2 hours at 25°C, quench the reaction with 1% TFA. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS to detect the +42 Da mass shift corresponding to the three methyl additions[4][10].
Fig 3. Self-validating experimental workflow for the isolation and verification of Asparenomycin A.
Quantitative Data Summaries
Table 1: Physicochemical and Structural Properties of Asparenomycin A [5][6][7]
| Property | Value / Description |
| Molecular Formula | C14H16N2O6S |
| Molecular Weight | 340.35 g/mol |
| Core Scaffold | 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
| SMILES String | CC(=O)N/C=C/S(=O)C1=C(N2/C(=C(/C)\CO)/C2=O)C(=O)O |
| Key Substituents | C3: [(E)-2-(acetylamino)ethenyl]sulfinyl C6: (E)-2-hydroxy-1-methylethylidene |
| Biosynthetic Origin | Streptomyces tokunonensis, Streptomyces argenteolus |
Table 2: Antimicrobial and β -Lactamase Inhibitory Profile [11][12][13][16]
| Parameter | Observed Activity / Target |
| Primary Mechanism | Covalent Acylation of Active-Site Serine (Steric Occlusion) |
| Enzyme Targets | Class A (Penicillinases), Class C (Cephalosporinases), Class D |
| Synergistic Partners | Ampicillin, Carbenicillin, Cefazolin |
| MIC Proxy (Enterobacteriaceae) | ~0.39 µg/mL (Highly active against E. coli and Klebsiella spp.) |
| MIC Proxy (Gram-Positive) | ~1.56 µg/mL (Active against Staphylococcus aureus) |
(Note: MIC values are contextualized alongside closely related carpetimycin analogs which share the identical carbapenem core and similar side-chain sterics[11][16]).
References
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Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics. ASM Journals. Available at:[Link]
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Radical Fluoromethylation Enabled by Cobalamin-Dependent Radical SAM Enzymes. ACS Bio & Med Chem Au. Available at:[Link]
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Understanding the Functional Dynamics of the TokK Enzyme in Carbapenem Biosynthesis via MD Simulations and QM/MM Calculations. ResearchGate. Available at:[Link]
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Structural basis for iterative methylation by a cobalamin-dependent radical S-adenosylmethionine enzyme in cystobactamids biosynthesis. PMC - NIH. Available at:[Link]
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Structural Evidence for DUF512 as a Radical S-Adenosylmethionine Cobalamin-Binding Domain. ACS Bio & Med Chem Au. Available at:[Link]
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Former chemistry graduate student, Hayley Knox, collaborates on paper in Nature. Penn State University. Available at:[Link]
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The synthesis, antibacterial, and beta-lactamase inhibitory activity of a novel asparenomycin analog. PubMed - NIH. Available at:[Link]
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Asparenomycin A | Chemical Substance Information | J-GLOBAL. Japan Science and Technology Agency. Available at:[Link]
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Asparenomycin Antibiotic Introduction. Ontosight AI. Available at:[Link]
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